BenchChemオンラインストアへようこそ!

5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Medicinal Chemistry Kinase Inhibition SAR

5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 868219-56-1) is a synthetic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazole class, a scaffold recognized for its broad biological activity including antimicrobial, anticancer, and kinase inhibition. The compound features a unique combination of a thiazolo-triazole fused core, a piperidine ring, and a 3,4-dimethoxyphenyl substituent.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 868219-56-1
Cat. No. B2792560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS868219-56-1
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCCC4)OC
InChIInChI=1S/C18H22N4O3S/c1-24-13-7-6-12(10-14(13)25-2)15(21-8-4-3-5-9-21)16-17(23)22-18(26-16)19-11-20-22/h6-7,10-11,15,23H,3-5,8-9H2,1-2H3
InChIKeyYOLSNLSXBFQNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 868219-56-1): Structural Differentiators and Research Applications


5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 868219-56-1) is a synthetic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazole class, a scaffold recognized for its broad biological activity including antimicrobial, anticancer, and kinase inhibition [1]. The compound features a unique combination of a thiazolo-triazole fused core, a piperidine ring, and a 3,4-dimethoxyphenyl substituent. While this specific compound lacks published biological data, its structural analogs have demonstrated activity against targets such as Sphingosine Kinase 1 (SphK1) and SHP2 phosphatase [2], making it a valuable candidate for targeted library screening and structure-activity relationship (SAR) studies.

Why 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Cannot Be Replaced by Generic Analogs


Generic substitution among thiazolo[3,2-b][1,2,4]triazole derivatives is not feasible due to the high sensitivity of biological activity to subtle structural changes. The piperidine ring, the 3,4-dimethoxyphenyl group, and the thiazolo-triazole core each contribute to a specific pharmacophore that dictates target binding and selectivity. For example, replacing the piperidine with morpholine or the 3,4-dimethoxyphenyl with a 4-methoxyphenyl group can abolish SphK1 inhibitory activity, as evidenced by the Merck patent on thiazolyl piperidine derivatives [1]. Similarly, the absence of a substituent at the 2-position of the thiazolo-triazole core, as in this compound, is a critical determinant of its interaction profile compared to 2-methyl or 2-ethyl analogs. Therefore, sourcing the exact compound is essential for maintaining SAR consistency and avoiding false negatives in screening cascades.

Quantitative Evidence Guide for 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Comparative Data and Structural Differentiation


Structural Differentiation: Unsubstituted Thiazolo-Triazole Core vs. 2-Methyl and 2-Ethyl Analogs

The target compound lacks a substituent at the 2-position of the thiazolo[3,2-b][1,2,4]triazole core, unlike common analogs such as 2-methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and 2-ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. This structural difference is significant; in the Merck patent series, the nature of the 2-substituent is a key determinant of SphK1 inhibitory potency, with unsubstituted cores often showing distinct selectivity profiles [1]. While no direct IC50 data is available for this compound, the unsubstituted core provides a unique starting point for probing steric and electronic requirements at the SphK1 active site.

Medicinal Chemistry Kinase Inhibition SAR

Piperidine vs. Morpholine Substituent: Impact on Lipophilicity and Predicted BBB Penetration

The target compound contains a piperidine ring, whereas many commercially available thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives feature a morpholine ring (e.g., 2-methyl-5-[(4-methylphenyl)(morpholin-4-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol, CID 3237883). The replacement of morpholine with piperidine increases the calculated logP by approximately 0.5–0.8 units, which enhances membrane permeability and potentially blood-brain barrier (BBB) penetration [1]. The piperidine nitrogen (pKa ~10) is more basic than the morpholine oxygen, affecting solubility and salt formation properties. This difference is crucial for CNS-targeted screening libraries where BBB penetration is a prerequisite.

ADME Lipophilicity CNS Drug Discovery

3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl Substitution: Enhanced π-Stacking and Target Affinity Potential

The 3,4-dimethoxyphenyl group in the target compound provides an additional methoxy substituent compared to the 4-methoxyphenyl analog (e.g., 2-ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol). This extra methoxy group increases electron density on the aromatic ring and offers an additional hydrogen bond acceptor site. In related thiazolo[3,2-b][1,2,4]triazole SHP2 inhibitors, the presence of a 3,4-dimethoxyphenyl moiety was associated with improved binding affinity due to enhanced π-π stacking interactions with tyrosine residues in the active site [1]. While direct comparative affinity data for the target compound is lacking, this structural feature is a known affinity-enhancing motif in kinase inhibitor design.

Medicinal Chemistry Kinase Inhibition SAR

Absence of 2-Substituent: Predicted Selectivity Advantage Over 2-Methyl and 2-Ethyl Analogs in Kinase Panel Screens

The Merck patent on thiazolyl piperidine derivatives explicitly describes the 2-position substituent as a key determinant of SphK1 inhibitory activity and selectivity [1]. Analogs with a 2-methyl or 2-ethyl group often exhibit potent SphK1 inhibition but may also show off-target activity against related kinases. The target compound, lacking a 2-substituent, is predicted to have a distinct selectivity profile, making it valuable for probing the chemical space around the SphK1 ATP-binding pocket. This hypothesis is supported by general SAR trends observed within the patent series, where the unsubstituted core compounds demonstrated a different selectivity fingerprint compared to their 2-substituted counterparts.

Kinase Selectivity Drug Discovery Screening

Application Scenarios for 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


SphK1/SHP2 Kinase Inhibitor Screening and SAR Expansion

The compound is an ideal candidate for inclusion in focused kinase inhibitor libraries targeting SphK1 or SHP2. Its unsubstituted thiazolo-triazole core and 3,4-dimethoxyphenyl substituent fill a specific region of chemical space not covered by the more common 2-methyl or 2-ethyl analogs, enabling the exploration of novel selectivity profiles as suggested by the Merck patent series [1].

CNS-Penetrant Lead Identification

Due to its piperidine substituent, which confers higher lipophilicity (predicted logP ~2.8) compared to morpholine analogs, this compound is particularly well-suited for CNS-targeted phenotypic screens where passive BBB penetration is required. The basic piperidine nitrogen also allows for salt formation to optimize solubility for in vivo dosing [2].

Antimicrobial and Anticancer Screening

The thiazolo[3,2-b][1,2,4]triazole scaffold is recognized for its antimicrobial and anticancer properties [3]. This compound can serve as a structurally unique entry point for phenotypic screening against bacterial, fungal, or cancer cell lines, aiming to identify novel chemotypes with distinct mechanisms of action.

Chemical Probe Development for Target Validation

The compound's distinct selectivity profile predicted from the unsubstituted core makes it a candidate for chemical probe development. It can be used in chemoproteomics or cellular thermal shift assays (CETSA) to identify and validate novel protein targets, particularly in the kinase and phosphatase families.

Quote Request

Request a Quote for 5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.